molecular formula C15H24O2 B14249164 2,4,5-Tripropylbenzene-1,3-diol CAS No. 395083-88-2

2,4,5-Tripropylbenzene-1,3-diol

Cat. No.: B14249164
CAS No.: 395083-88-2
M. Wt: 236.35 g/mol
InChI Key: RIAOEAFLNJTYCG-UHFFFAOYSA-N
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Description

2,4,5-Tripropylbenzene-1,3-diol is a synthetic aromatic diol featuring three propyl substituents at positions 2, 4, and 5 of the benzene ring, with hydroxyl groups at positions 1 and 2. The propyl chains introduce steric bulk and hydrophobicity, distinguishing it from simpler alkyl-substituted diols.

Properties

CAS No.

395083-88-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2,4,5-tripropylbenzene-1,3-diol

InChI

InChI=1S/C15H24O2/c1-4-7-11-10-14(16)13(9-6-3)15(17)12(11)8-5-2/h10,16-17H,4-9H2,1-3H3

InChI Key

RIAOEAFLNJTYCG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1CCC)O)CCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tripropylbenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of resorcinol (benzene-1,3-diol) with propyl halides under basic conditions. The reaction typically employs a strong base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction .

Another method involves the Friedel-Crafts alkylation of benzene derivatives with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for the selective introduction of propyl groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Tripropylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Tripropylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,5-Tripropylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl groups can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three key analogs:

  • 2,4,5-Trimethylbenzene-1,3-diol (TMBD): Methyl-substituted analog.
  • 2,4,5-Triethylbenzene-1,3-diol (TEBD): Ethyl-substituted analog.
  • Unsubstituted Benzene-1,3-diol (Resorcinol): Baseline diol without alkyl groups.
Table 1: Comparative Properties
Property 2,4,5-Tripropylbenzene-1,3-diol 2,4,5-Trimethylbenzene-1,3-diol Resorcinol
Molecular Weight (g/mol) ~252.3 ~180.2 110.1
Boiling Point (°C) ~320 (est.) 285 (lit.) 280
Solubility in DMSO Moderate High Very High
Hydroxyl pKa ~9.5–10.5 (est.) ~9.0–9.8 9.15
NMR δ (OH) ~3.5–5.0 ppm (broad) 3.5 ppm (sharp) 4.8 ppm

Spectroscopic Differences

  • NMR Analysis :
    • Propyl Groups : In this compound, propyl CH₃ protons resonate at ~0.8–1.2 ppm, CH₂ at ~1.3–1.7 ppm, and α-CH₂ near aromatic rings at ~2.5–3.0 ppm. This contrasts with the sharp methyl signal at 2.0 ppm in TMBD .
    • Aromatic Protons : Propyl substituents deshield aromatic protons, shifting their signals upfield (e.g., ~6.1–7.4 ppm in TMBD vs. ~6.5–7.2 ppm estimated for tripropyl).

Reactivity and Stability

  • Steric Effects: Propyl groups hinder electrophilic substitution at the 2, 4, and 5 positions, reducing reactivity compared to resorcinol.
  • Hydroxyl Acidity: Longer alkyl chains slightly increase hydroxyl pKa due to electron-donating inductive effects, making tripropyl less acidic than resorcinol but more acidic than TMBD.

Research Findings and Trends

  • Thermal Stability : Tripropyl derivatives exhibit higher thermal decomposition temperatures (~300°C) than TMBD (~250°C) due to stronger van der Waals interactions .
  • Crystallinity : Propyl chains reduce crystallinity compared to methyl analogs, as observed in X-ray diffraction studies of related compounds.

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